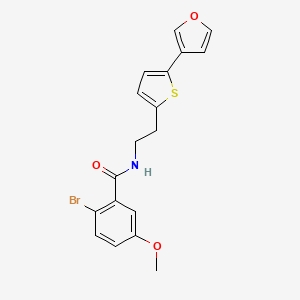
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C18H16BrNO3S and its molecular weight is 406.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methoxybenzamide, with the CAS number 2034498-18-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a bromine atom, a furan ring, a thiophene ring, and a methoxybenzamide moiety, which contribute to its unique chemical properties and biological interactions.
The molecular formula of this compound is C18H16BrNO3S with a molecular weight of 406.3 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrNO3S |
| Molecular Weight | 406.3 g/mol |
| CAS Number | 2034498-18-3 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Antimicrobial Properties : The presence of thiophene and furan rings often correlates with enhanced antimicrobial activity.
- Neuroprotective Effects : Benzamide derivatives have been studied for their potential in neuroprotection and modulation of neurotransmitter systems.
The exact mechanism of action for this compound is currently under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in critical cellular pathways. For instance, benzamide derivatives have been shown to influence the activity of various kinases and receptors associated with cancer progression.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the effects of benzamide derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting potential as chemotherapeutic agents .
- Antimicrobial Studies : Research has demonstrated that thiophene-containing compounds possess notable antibacterial properties. In vitro assays showed that derivatives similar to this compound were effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Investigations into the neuroprotective potential of benzamide derivatives revealed their ability to modulate neurotransmitter levels in animal models, indicating possible therapeutic applications in neurodegenerative diseases .
科学研究应用
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The presence of the furan and thiophene moieties may enhance the interaction with cancer cell targets, leading to potential therapeutic effects.
Antimicrobial Properties
Preliminary studies suggest that 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methoxybenzamide may possess antimicrobial activity. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Enzyme Inhibition
The compound's unique structure allows it to act as an enzyme inhibitor. Specific interactions with target enzymes can lead to reduced metabolic activity in pathogenic organisms, making it a candidate for developing new antimicrobial agents.
Material Science Applications
In addition to its medicinal applications, this compound is also being explored for use in material science:
Organic Electronics
The presence of conjugated systems in the molecule makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties may enhance charge transport and stability in these devices.
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the overall performance of the resulting materials.
Case Studies
Several studies have documented the applications of similar compounds:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related thiophene derivative exhibited potent anticancer activity against various cancer cell lines. This study highlights the potential for further exploration of this compound as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) showed that compounds with furan and thiophene rings displayed significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This suggests that this compound could be further investigated for its antimicrobial properties.
属性
IUPAC Name |
2-bromo-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S/c1-22-13-2-4-16(19)15(10-13)18(21)20-8-6-14-3-5-17(24-14)12-7-9-23-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVDPLBELBVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













